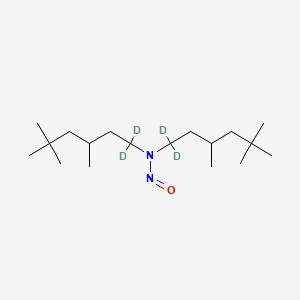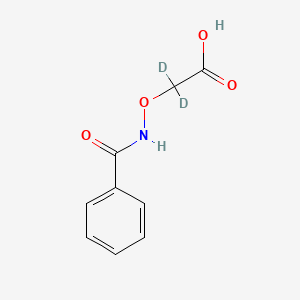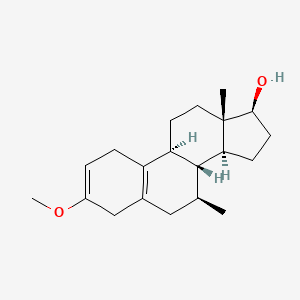
2,3-Dihydro-3-thiophenine 1,1-Dioxide Hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dihydro-3-thiophenine 1,1-Dioxide Hydrobromide is a chemical compound with the molecular formula C4H7NO2S•HBr and a molecular weight of 214.08. It is primarily used in biochemical research, particularly in the field of proteomics . The compound is known for its unique structure, which includes a thiophene ring with a dioxide group and a hydrobromide salt.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydro-3-thiophenine 1,1-Dioxide Hydrobromide typically involves the reaction of thiophene with hydrogen peroxide in the presence of a catalyst to introduce the dioxide group. This is followed by the addition of hydrobromic acid to form the hydrobromide salt. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction is carefully monitored to maintain optimal conditions, and the product is purified using techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 2,3-Dihydro-3-thiophenine 1,1-Dioxide Hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can remove the dioxide group, converting it back to a simpler thiophene derivative.
Substitution: The hydrobromide group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines, alcohols, or thiols under appropriate conditions.
Major Products:
Oxidation: Products with additional oxygen-containing groups.
Reduction: Simpler thiophene derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,3-Dihydro-3-thiophenine 1,1-Dioxide Hydrobromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce thiophene and dioxide functionalities.
Biology: Employed in studies involving thiophene derivatives and their biological activities.
Medicine: Investigated for potential therapeutic properties due to its unique structure.
Mecanismo De Acción
The mechanism of action of 2,3-Dihydro-3-thiophenine 1,1-Dioxide Hydrobromide involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. The pathways involved may include oxidative stress responses, signal transduction, and metabolic processes.
Comparación Con Compuestos Similares
Thiophene: A simpler analog without the dioxide group.
2,3-Dihydrothiophene: Lacks the dioxide group but shares the dihydro structure.
Thiophene 1,1-Dioxide: Similar structure but without the hydrobromide salt.
Uniqueness: 2,3-Dihydro-3-thiophenine 1,1-Dioxide Hydrobromide is unique due to the presence of both the dioxide group and the hydrobromide salt, which confer distinct chemical and biological properties. This combination makes it a valuable compound for research and industrial applications .
Propiedades
IUPAC Name |
1,1-dioxo-2,3-dihydrothiophen-3-amine;hydrobromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2S.BrH/c5-4-1-2-8(6,7)3-4;/h1-2,4H,3,5H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZGVZHZASACFEO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C=CS1(=O)=O)N.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8BrNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90747674 |
Source


|
| Record name | 3-Amino-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90747674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55212-71-0 |
Source


|
| Record name | 3-Amino-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90747674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Bromo-1-[(2R,3S)-3-methyloxolan-2-yl]ethan-1-one](/img/structure/B585697.png)






